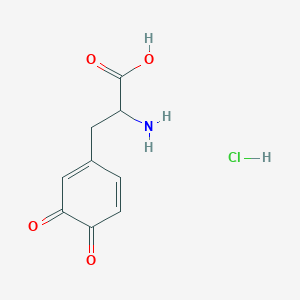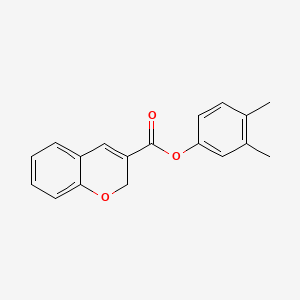
3,4-Dimethylphenyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylphenyl 2H-chromene-3-carboxylate is a chemical compound that belongs to the class of 2H-chromenes. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, materials science, and organic synthesis . The structure of this compound consists of a chromene ring fused with a carboxylate group and a 3,4-dimethylphenyl group, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 2H-chromene-3-carboxylate typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an environmentally friendly medium such as ethanol-water (3:1 v/v) . This method is efficient and avoids the need for traditional recrystallization and chromatographic purification.
Industrial Production Methods
Industrial production of 2H-chromenes, including this compound, often involves multi-component reactions that are scalable and environmentally friendly . The use of green solvents and catalysts, such as ionic liquids and lipase enzymes, is common in industrial settings to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
3,4-Dimethylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3,4-Dimethylphenyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
作用机制
The mechanism of action of 3,4-Dimethylphenyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to enzymes, receptors, and other proteins . The exact pathways and targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylate: A parent compound with similar structural features but lacking the 3,4-dimethylphenyl group.
4H-chromene derivatives: Compounds with a different arrangement of the chromene ring, exhibiting distinct biological activities.
Uniqueness
3,4-Dimethylphenyl 2H-chromene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its biological activity and specificity . This structural modification allows for a broader range of applications and improved efficacy in various research and industrial settings .
属性
分子式 |
C18H16O3 |
|---|---|
分子量 |
280.3 g/mol |
IUPAC 名称 |
(3,4-dimethylphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-12-7-8-16(9-13(12)2)21-18(19)15-10-14-5-3-4-6-17(14)20-11-15/h3-10H,11H2,1-2H3 |
InChI 键 |
UVYPUIJPOMRZSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


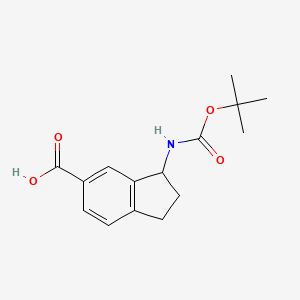

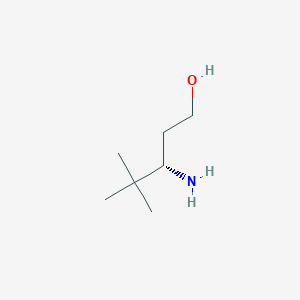
![(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)
![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)
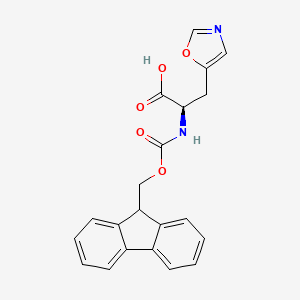

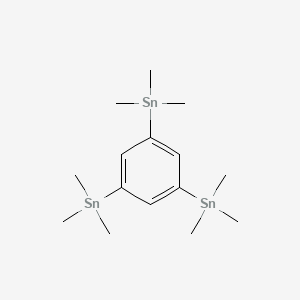
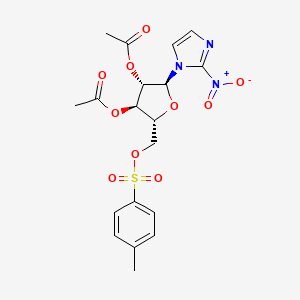
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)

